molecular formula C9H14O4 B1412281 (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid CAS No. 202212-68-8

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid

Cat. No.: B1412281
CAS No.: 202212-68-8
M. Wt: 186.2 g/mol
InChI Key: IQIADELBDBDDAW-NTSWFWBYSA-N
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Description

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is notable for its structural complexity and the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The cyclopropane ring imparts significant strain, making this compound an interesting subject for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step often involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and results in the protection of the amine group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to streamline the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclopropane derivatives, depending on the nucleophile used.

Scientific Research Applications

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique structural properties.

Mechanism of Action

The mechanism of action of (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid largely depends on its application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing various biological pathways. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical or biological interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid: The enantiomer of the compound , differing in the spatial arrangement of atoms.

    Cyclopropane-1-carboxylic acid: Lacks the Boc protecting group, making it less versatile in synthetic applications.

    tert-Butyl cyclopropanecarboxylate: Similar in structure but with an ester group instead of a carboxylic acid.

Uniqueness

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is unique due to its combination of a strained cyclopropane ring and a Boc-protected amine. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIADELBDBDDAW-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid

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